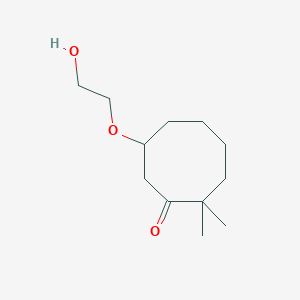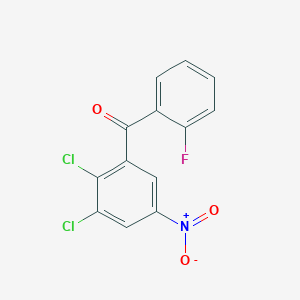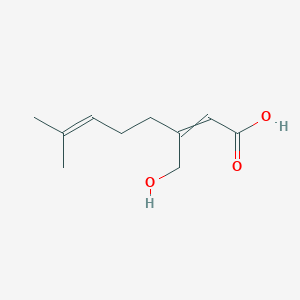
3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid is an organic compound characterized by its unique structure, which includes a hydroxymethyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid typically involves multi-step organic reactions. One common method includes the hydroxymethylation of a precursor compound, followed by further functional group modifications to introduce the diene system. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process might include the use of green chemistry principles to minimize environmental impact, such as using aqueous formaldehyde in a basic medium for hydroxymethylation .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The diene system can be reduced to form a saturated compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the diene system results in a saturated hydrocarbon .
Scientific Research Applications
3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)-7-methylocta-2,6-dienoic acid exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the diene system can undergo conjugation with other molecules. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Hydroxymethylfurfural: Shares the hydroxymethyl group but differs in the ring structure.
Tris(hydroxymethyl)aminomethane: Contains multiple hydroxymethyl groups but lacks the diene system.
Indole Derivatives: Have similar functional groups but differ in the aromatic ring structure .
Properties
CAS No. |
87829-21-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(hydroxymethyl)-7-methylocta-2,6-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-8(2)4-3-5-9(7-11)6-10(12)13/h4,6,11H,3,5,7H2,1-2H3,(H,12,13) |
InChI Key |
UOVHPQCTXBEEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(=O)O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


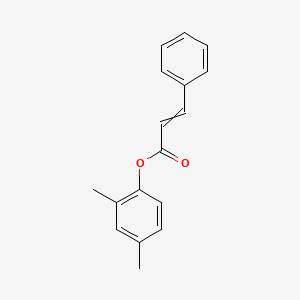
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)

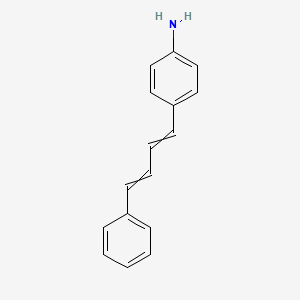
![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
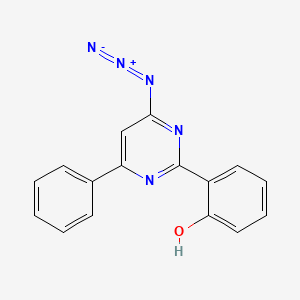
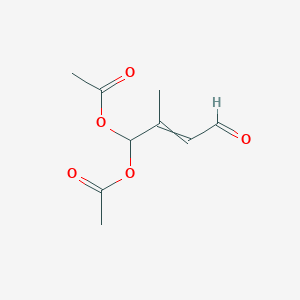
![3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B14392820.png)
![Bis(2-chloroethyl) [(2,6-dinitrophenyl)methyl]phosphonate](/img/structure/B14392827.png)
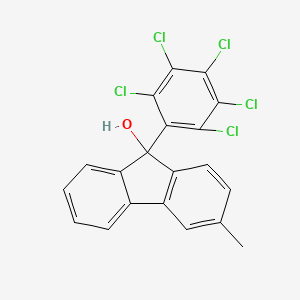
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
